molecular formula C4H8N4O2 B12820267 3-Amino-2-oxoimidazolidine-1-carboxamide

3-Amino-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12820267
M. Wt: 144.13 g/mol
InChI Key: MKVLVQJRBWAABI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-oxoimidazolidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through catalytic or non-catalytic methods. The catalytic amidation often requires the activation of the carboxylic acid using reagents such as anhydrides, acyl imidazoles, or acyl halides . Non-catalytic amidation can also be performed, but it generally requires harsher conditions and longer reaction times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Amino-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-oxoimidazolidine-1-carboxamide is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

3-amino-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H8N4O2/c5-3(9)7-1-2-8(6)4(7)10/h1-2,6H2,(H2,5,9)

InChI Key

MKVLVQJRBWAABI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C(=O)N)N

Origin of Product

United States

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